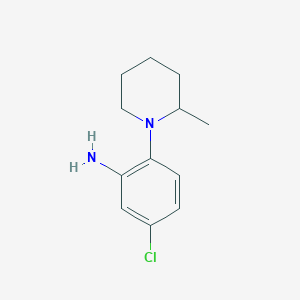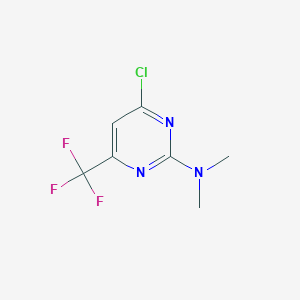
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, also known as 4-chloro-6-(trifluoromethyl)-N,N-dimethylpyrimidin-2-amine, is an organic compound with a molecular formula of C6H7ClF3N2. It is a member of the class of pyrimidines, which are five-membered heteroaromatic compounds with two nitrogen atoms in the ring. This compound is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It has a melting point of 83°C and a boiling point of 156°C.
Scientific Research Applications
Synthesis and Characterization
Research on 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine and its analogues has led to the synthesis and characterization of various compounds for scientific applications. For instance, Schmidt (2002) reported the formation of betainic pyrimidinaminides through nucleophilic substitution, highlighting the influence of substitution patterns and reaction conditions on the stabilization of these compounds [Schmidt, 2002]. Similarly, Sukach et al. (2015) synthesized new trifluoromethylated analogues of 4,5-dihydroorotic acid, demonstrating the synthesis of racemic and enantiopure forms through a chiral auxiliary approach, which also revealed an interesting orthogonal intramolecular C–F···C=O interaction [Sukach et al., 2015].
Crystal Structure Analysis
The study of crystal structures of compounds related to this compound has provided insights into the molecular interactions and stability of these compounds. Repich et al. (2017) synthesized and analyzed the crystal structure of a related compound, which forms inversion dimers and is packed into layers by π-stacking interactions [Repich et al., 2017].
Novel Material Development
The development of new materials, such as fluorinated polyimides, has been another application area. Chung and Hsiao (2008) derived novel organosoluble fluorinated polyimides from a trifluoromethyl-substituted bis(ether amine) monomer, showcasing the materials' low moisture absorption and dielectric constants, suitable for electronic applications [Chung & Hsiao, 2008].
Biological Activity
Research into the biological activities of derivatives has also been significant. Gao et al. (2015) synthesized enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives, finding that one enantiomer exhibited higher antitumor activity against specific cancer cell lines compared to a known cancer treatment, gefitinib [Gao et al., 2015].
Antibacterial and Antifungal Agents
Further studies have identified potential antibacterial and antifungal agents. Murugavel et al. (2015) synthesized a compound showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent [Murugavel et al., 2015]. Additionally, Jafar et al. (2017) synthesized derivatives showing antifungal effects against significant types of fungi, suggesting potential development into antifungal agents [Jafar et al., 2017].
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine are currently unknown. This compound is a unique chemical provided to early discovery researchers . More research is needed to identify its primary targets and their roles.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research advances, these effects will be identified and described in detail.
Properties
IUPAC Name |
4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF3N3/c1-14(2)6-12-4(7(9,10)11)3-5(8)13-6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIVSXVKEFAZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592205 | |
| Record name | 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-97-9 | |
| Record name | 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [2-amino-2-(2,4-difluorophenyl)ethyl]carbamate](/img/structure/B1627698.png)
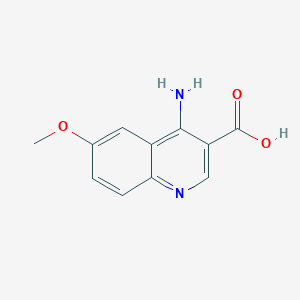

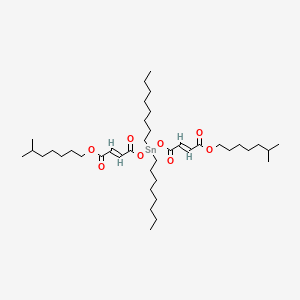
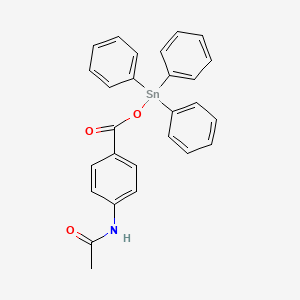
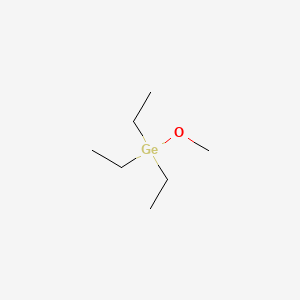
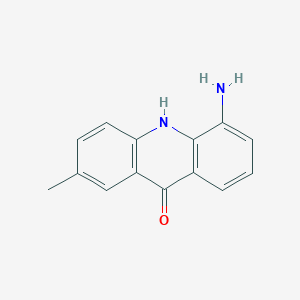


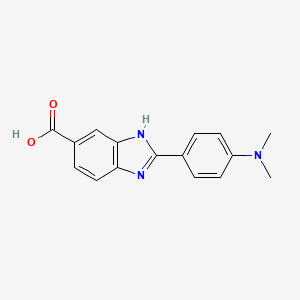

![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B1627716.png)
![N-[(3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1627718.png)
